molecular formula C13H15NO2 B14699336 2-Naphthylamine, 5,6-dimethoxy-N-methyl- CAS No. 23923-00-4

2-Naphthylamine, 5,6-dimethoxy-N-methyl-

Cat. No.: B14699336
CAS No.: 23923-00-4
M. Wt: 217.26 g/mol
InChI Key: NBWKNHLGNFLGOW-UHFFFAOYSA-N
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Description

2-Naphthylamine, 5,6-dimethoxy-N-methyl- is a chemical compound with the molecular formula C13H15NO2 It is a derivative of naphthylamine, characterized by the presence of methoxy groups at the 5 and 6 positions and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- typically involves the reaction of 2-naphthol with methoxy-substituted aniline derivatives under specific conditions. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C . Another approach involves the use of ammonium acetate at 270-280°C to obtain the acetyl derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Naphthylamine, 5,6-dimethoxy-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens or sulfonic acids are used for substitution reactions.

Major Products

    Oxidation: Ortho-carboxy-hydrocinnamic acid.

    Reduction: Tetrahydro-3-naphthylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Naphthylamine, 5,6-dimethoxy-N-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- involves its interaction with various molecular targets. It can form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes through its chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthylamine, 5,6-dimethoxy-N-methyl- is unique due to the combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts.

Properties

CAS No.

23923-00-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5,6-dimethoxy-N-methylnaphthalen-1-amine

InChI

InChI=1S/C13H15NO2/c1-14-11-6-4-5-10-9(11)7-8-12(15-2)13(10)16-3/h4-8,14H,1-3H3

InChI Key

NBWKNHLGNFLGOW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1C=CC(=C2OC)OC

Origin of Product

United States

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